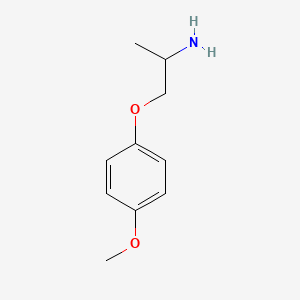
瑞香酮
描述
Daphneolone is a naturally occurring compound found in the plant species Stellera chamaejasme L. It is known for its diverse biological activities, including insecticidal properties.
科学研究应用
Chemistry: Daphneolone serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: It exhibits significant biological activities, including insecticidal, antimicrobial, and anticancer properties.
Medicine: Daphneolone and its derivatives are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Daphneolone is used in the development of pesticides and other agrochemical products
作用机制
Target of Action
Daphneolone, a compound isolated from Stellera chamaejasme L., has been found to exhibit significant insecticidal activity . The primary targets of Daphneolone are certain species of insects, particularly Aphis gossypii .
Mode of Action
It is known that daphneolone and its analogues interact with their targets, leading to their insecticidal activity
Biochemical Pathways
Given its insecticidal activity, it is likely that daphneolone interferes with essential biochemical pathways in insects, leading to their mortality
Result of Action
The primary result of Daphneolone’s action is its insecticidal activity. In particular, it has been shown to be effective against Aphis gossypii . One study found that a compound containing a furan ring, which is an analogue of Daphneolone, showed excellent insecticidal activity .
准备方法
Synthetic Routes and Reaction Conditions
Daphneolone can be synthesized using various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the chalcone structure. The reaction typically takes place under reflux conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of daphneolone may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the yield and quality of the final product .
化学反应分析
Types of Reactions
Daphneolone undergoes various chemical reactions, including:
Oxidation: Daphneolone can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of daphneolone can lead to the formation of dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of daphneolone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
相似化合物的比较
Daphneolone can be compared with other similar compounds, such as:
Daphnetin: Another coumarin derivative with diverse therapeutic potentials.
Daphnoretin: Known for its anti-inflammatory and anticancer activities.
Daphnodorin: Exhibits significant antimicrobial properties.
Daphneolone stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications.
属性
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)-5-phenylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-15-10-7-14(8-11-15)17(20)12-16(19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-11,16,18-19H,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPDNNXUSPXBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


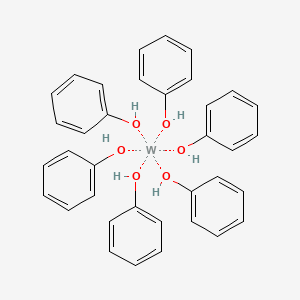
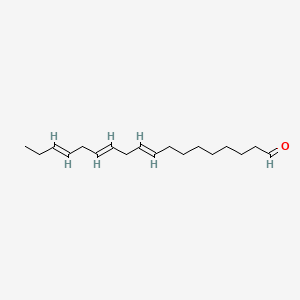
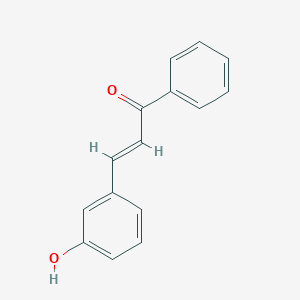
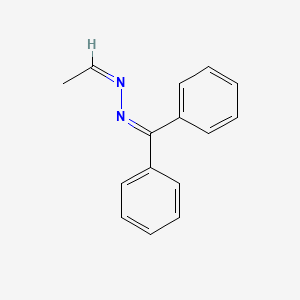

![4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1638040.png)

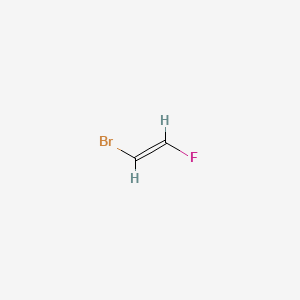

![(1S,4aS,5R,7aS)-5-acetyloxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1638059.png)
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1638064.png)
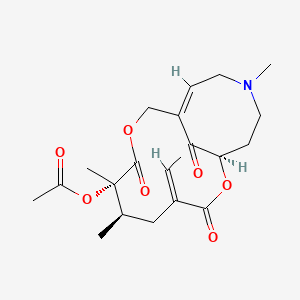
![(E)-But-2-enedioic acid;hexanedioic acid;[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol](/img/structure/B1638066.png)
